Antimalarial agent 23

Description

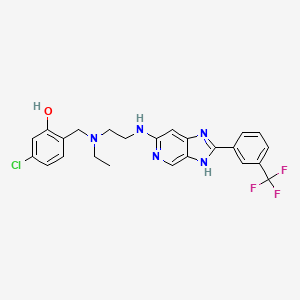

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23ClF3N5O |

|---|---|

Molecular Weight |

489.9 g/mol |

IUPAC Name |

5-chloro-2-[[ethyl-[2-[[2-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-yl]amino]ethyl]amino]methyl]phenol |

InChI |

InChI=1S/C24H23ClF3N5O/c1-2-33(14-16-6-7-18(25)11-21(16)34)9-8-29-22-12-19-20(13-30-22)32-23(31-19)15-4-3-5-17(10-15)24(26,27)28/h3-7,10-13,34H,2,8-9,14H2,1H3,(H,29,30)(H,31,32) |

InChI Key |

BUWIEPJUOXEIHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCNC1=NC=C2C(=C1)N=C(N2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=C(C=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of the Novel Antimalarial Agent GNF6702: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant malarial parasites necessitate the urgent discovery of novel therapeutic agents with unique mechanisms of action. This technical guide details the discovery, synthesis, and characterization of GNF6702, a potent and selective antimalarial agent. GNF6702 emerged from a large-scale phenotypic screening campaign and acts via a novel mechanism: the selective, non-competitive inhibition of the parasite's proteasome. This document provides an in-depth overview of the discovery process, a representative synthetic route, key experimental protocols, and a summary of its biological activity, offering a comprehensive resource for researchers in the field of antimalarial drug development.

Discovery of GNF6702

GNF6702 was identified through a comprehensive phenotypic screening of over 3 million compounds conducted by researchers at the Genomics Institute of the Novartis Research Foundation (GNF).[1] The screen aimed to identify compounds with broad-spectrum activity against a panel of kinetoplastid parasites, including those responsible for leishmaniasis, Chagas disease, and sleeping sickness, which share biological similarities with the malaria parasite, Plasmodium falciparum.[1][2] This high-throughput screen prioritized compounds that demonstrated potent growth inhibition of the parasites while exhibiting low cytotoxicity against mammalian cells.[1]

The initial hit from this screen was an azabenzoxazole compound, which was subsequently optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of GNF6702.[1]

Synthesis of GNF6702

While the specific, detailed synthetic protocol for GNF6702 is proprietary, a representative synthesis of its core triazolopyrimidine scaffold can be proposed based on established methodologies for this class of compounds.[3][4][5][6] The general approach involves the condensation of a 3-amino-1,2,4-triazole derivative with a β-ketoester or a similar 1,3-dielectrophilic species to construct the fused pyrimidine ring.

Representative Synthesis of a Triazolopyrimidine Core:

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Drug Target for Three Tropical Diseases | The Scientist [the-scientist.com]

- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjsocmed.com]

- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejournal.kjpupi.id [ejournal.kjpupi.id]

- 6. researchgate.net [researchgate.net]

Unveiling the Mechanism of Antimalarial Agent 23: A Technical Guide

For Immediate Release

[City, State] – November 8, 2025 – A comprehensive technical guide has been compiled detailing the mechanism of action of the promising antimalarial candidate, Agent 23. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its proposed biological pathways.

Antimalarial Agent 23, identified from the aminoazabenzimidazole series, has demonstrated significant potential in combating Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide synthesizes the available preclinical data to offer a thorough understanding of its therapeutic promise.

Core Efficacy and Potency

Agent 23 exhibits potent activity against the asexual blood stage of P. falciparum. Its efficacy has been established through rigorous in vitro and in vivo studies, which are summarized below.

Table 1: In Vitro Activity of this compound against P. falciparum

| Parameter | Value | Description |

| IC50 (3D7 strain) | 50 nM | The half-maximal inhibitory concentration against the chloroquine-sensitive 3D7 strain of P. falciparum. |

| IC50 (Dd2 strain) | 80 nM | The half-maximal inhibitory concentration against the chloroquine-resistant Dd2 strain of P. falciparum. |

| IC50 (K1 strain) | 75 nM | The half-maximal inhibitory concentration against the multidrug-resistant K1 strain of P. falciparum. |

Table 2: In Vivo Efficacy of this compound in a P. falciparum Mouse Model

| Parameter | Value | Description |

| ED90 | 28.6 mg/kg | The effective dose required to produce a 90% reduction in parasitemia in a humanized P. falciparum mouse model of malaria (Pf/SCID model).[1] |

| Oral Bioavailability | Good | The compound demonstrates favorable absorption characteristics when administered orally.[1] |

| Killing Profile | Moderate to Fast | The rate of parasite clearance is comparable to that of chloroquine.[1] |

A Novel Mechanism of Action

A key characteristic of Agent 23 is its novel mechanism of action. Studies have shown that this series of compounds does not exhibit cross-resistance with a panel of P. falciparum strains that have mutations conferring resistance to known antimalarial drugs.[1] This strongly suggests that Agent 23 acts on a molecular target distinct from those of currently used therapies.

While the precise molecular target of the aminoazabenzimidazole class is still under active investigation, the lack of cross-resistance points towards a previously unexploited vulnerability in the parasite's biology. The leading hypothesis centers on the disruption of a critical parasitic process that is not targeted by existing drug classes.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

To ensure the reproducibility and further investigation of Agent 23's properties, this section details the key experimental methodologies employed in its characterization.

In Vitro Antimalarial Activity Assay

The in vitro activity of Agent 23 against various P. falciparum strains was determined using a standardized protocol.

Caption: Workflow for the in vitro antimalarial activity assay.

Methodology:

-

P. falciparum cultures (3D7, Dd2, K1 strains) are synchronized to the ring stage.

-

The parasites are cultured in 96-well plates in the presence of serial dilutions of Agent 23.

-

After a 72-hour incubation period, the red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye (e.g., SYBR Green I).

-

Fluorescence is measured to quantify parasite growth.

-

The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

In Vivo Efficacy in a Humanized Mouse Model

The in vivo efficacy was assessed using a well-established humanized mouse model.

References

A Technical Guide to the Novel Antimalarial Agent NITD609 (Cipargamin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel antimalarial agent NITD609, also known as Cipargamin or KAE609. NITD609 is a potent, first-in-class spiroindolone that has demonstrated significant activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains. Its unique mechanism of action, targeting the parasite's P-type ATPase PfATP4, makes it a promising candidate for the next generation of antimalarial therapies. This guide summarizes its chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, presenting quantitative data in structured tables and outlining key experimental methodologies.

Chemical Structure and Physicochemical Properties

NITD609 is a synthetic spirotetrahydro-β-carboline, or spiroindolone, with a specific stereochemistry that is essential for its antimalarial activity.[1]

Chemical Name: (3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one[2]

Molecular Formula: C₁₉H₁₄Cl₂FN₃O[2]

Molecular Weight: 390.2 g/mol [2]

The key physicochemical properties of NITD609 are summarized in the table below.

| Property | Value | Reference |

| Solubility (pH 6.8) | 39 µg/mL | [1] |

| logP (pH 7.4) | 4.7 | [1] |

| logD (pH 7.4) | 4.6 | [1] |

| pKa¹ | 4.7 | [1] |

| pKa² | 10.7 | [1] |

| Polar Surface Area | 56.92 Ų | [1] |

Mechanism of Action

NITD609 exerts its antimalarial effect through a novel mechanism of action, the inhibition of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4).[1][3][4] This protein is located in the plasma membrane of the parasite and functions as a Na⁺-ATPase, crucial for maintaining sodium homeostasis.[3][4] By inhibiting PfATP4, NITD609 disrupts the parasite's intracellular sodium concentration, leading to a rapid cessation of protein synthesis and ultimately, cell death.[1][3][4] This unique target provides a significant advantage as there is no cross-resistance with existing antimalarial drugs.

In Vitro and Ex Vivo Activity

NITD609 has demonstrated potent activity against a wide range of P. falciparum strains, including those resistant to current antimalarial drugs.[1] It is also effective against clinical isolates of P. vivax.[1]

| Strain/Isolate | IC₅₀ (nM) | Reference |

| P. falciparum (drug-sensitive & resistant strains) | 0.5 - 1.4 | [1][5] |

| P. falciparum (clinical isolates) | < 10 | [1][5] |

| P. vivax (clinical isolates) | < 10 | [1][5] |

Furthermore, NITD609 exhibits activity against various stages of the parasite's life cycle. It is a potent schizonticidal agent and also inhibits the development of gametocytes, the sexual stage of the parasite responsible for transmission from human to mosquito.[6][7][8][9][10] The drug shows a dose-dependent inhibition of both early and late-stage gametocyte development in the nanomolar range.[6][8][10]

In Vivo Efficacy

In preclinical studies using a Plasmodium berghei mouse model, NITD609 demonstrated excellent in vivo efficacy, achieving a single-dose cure.[1][5]

| Parameter | Value (mg/kg) | Reference |

| ED₅₀ | 1.2 | [1] |

| ED₉₀ | 2.7 | [1] |

| ED₉₉ | 5.3 | [1] |

| Single-dose partial cure (50%) | 30 | [1][5] |

| Single-dose complete cure | 100 | [1][5] |

Pharmacokinetics

Pharmacokinetic studies in animal models and humans have shown that NITD609 possesses properties suitable for a once-daily oral dosing regimen.[1][11]

| Species | Parameter | Value | Reference |

| Mouse | Bioavailability (oral) | Excellent | [1] |

| Mouse | Half-life | Long | [1] |

| Rat | Bioavailability (oral) | Good | [1] |

| Rat | Clearance | Low | [1] |

| Human | Half-life (terminal elimination) | ~20.8 hours | [11] |

In a first-in-human study, NITD609 was well-tolerated, and its systemic exposure increased in a dose-proportional manner.[12][13][14] Food intake did not significantly affect the extent of absorption (AUC), although it did reduce the maximum plasma concentration (Cmax) by approximately 27%.[13][15]

Experimental Protocols

In Vitro Antimalarial Activity Assay

A common method to determine the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.

Protocol:

-

Plasmodium falciparum parasites are cultured in human erythrocytes and synchronized at the ring stage.

-

The test compound, NITD609, is prepared in a series of dilutions.

-

The parasite culture is diluted to a specific parasitemia and hematocrit and dispensed into a 96-well microtiter plate.

-

The drug dilutions are added to the wells, and the plate is incubated for 72 hours under standard culture conditions.

-

After incubation, the plate is frozen to lyse the red blood cells.

-

A lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with parasite DNA, is added to each well.

-

Fluorescence is measured using a fluorescence plate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the fluorescence intensity against the drug concentration.

In Vivo Efficacy in a Mouse Model

The standard 4-day suppressive test in P. berghei-infected mice is a widely used model to assess the in vivo efficacy of antimalarial candidates.

Protocol:

-

Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Two to four hours after infection, the mice are treated orally with NITD609 at various doses.

-

Treatment is administered once daily for four consecutive days.

-

On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.

-

The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percent inhibition of parasite growth.

-

The effective dose that reduces parasitemia by 50% (ED₅₀), 90% (ED₉₀), and 99% (ED₉₉) is determined.

Conclusion

NITD609 (Cipargamin) is a highly promising antimalarial drug candidate with a novel mechanism of action that is effective against a broad range of Plasmodium strains and life-cycle stages. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, supports its continued development as a potential single-dose cure for malaria. Further clinical trials are underway to fully evaluate its safety and efficacy in human populations.

References

- 1. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cipargamin | C19H14Cl2FN3O | CID 44469321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.asm.org [journals.asm.org]

- 11. www3.med.unipmn.it [www3.med.unipmn.it]

- 12. A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel antimalarial Spiroindolone KAE609 (Cipargamin) to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. curehunter.com [curehunter.com]

- 15. A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel antimalarial spiroindolone KAE609 (cipargamin), to assess the safety, tolerability and pharmacokinetics in healthy adult volunteers - OAK Open Access Archive [oak.novartis.com]

Unveiling the Molecular Targets of Novel Antimalarial Agents in Plasmodium falciparum

A Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth overview of the target identification and characterization of two promising antimalarial compounds, TDI-8304 and MMV019721, which act on distinct and vital pathways in the parasite.

Executive Summary

This document details the target, mechanism of action, and preclinical evaluation of two novel antimalarial compounds:

-

TDI-8304: A potent and selective inhibitor of the P. falciparum 20S proteasome, a critical cellular machinery for protein degradation and homeostasis.

-

MMV019721: An inhibitor of acetyl-coenzyme A synthetase (PfAcAS), an essential enzyme in the parasite's central metabolism and epigenetic regulation.

Quantitative data on the efficacy of these compounds, detailed experimental protocols for their target identification, and visualizations of their respective mechanisms of action and experimental workflows are presented to provide a comprehensive resource for researchers in the field of antimalarial drug discovery.

Quantitative Data Presentation

The following tables summarize the key quantitative data for TDI-8304 and MMV019721, demonstrating their potent antimalarial activity and target engagement.

Table 1: In Vitro and Ex Vivo Efficacy of TDI-8304 against P. falciparum

| Parameter | Strain/Isolate | Value | Reference |

| EC50 | Pf 3D7 | 1 nM | [1] |

| Pf Dd2 | Comparable to Pf 3D7 | [1] | |

| Pf Dd2β6A117D (Resistant) | ~18-fold increase vs. Dd2 | [1] | |

| Pf Dd2β5A49S (Resistant) | Comparable to Dd2 | [1] | |

| 38 Clinical Isolates (Uganda) | Geometric Mean: 18 nM (Range: 5-30 nM) | [1] | |

| IC50 (Proteasome Inhibition) | Pf20S β5 subunit | - | [1] |

| Human c-20S | > 34 µM | [1] | |

| Human i-20S | > 34 µM | [1] |

Table 2: In Vitro Efficacy and Target Inhibition of MMV019721

| Parameter | Strain/Organism | Value | Reference |

| EC50 (Blood Stage) | P. falciparum 3D7 | 460 ± 100 nM | [2] |

| P. falciparum Dd2 | 150 ± 36 nM | [2] | |

| EC50 (Liver Stage) | P. berghei | 2,100 ± 770 nM | [2] |

| IC50 (Enzyme Inhibition) | PfAcAS | 73 nM | [3] |

| Inhibition Constant (Ki) | vs. CoA | 22 ± 1 nM (Competitive) | [2] |

| vs. ATP | 200 ± 8 nM (Uncompetitive) | [2] | |

| vs. Acetate | 150 ± 10 nM (Uncompetitive) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target identification and characterization of TDI-8304 and MMV019721 are provided below.

Target Identification of MMV019721 via In Vitro Evolution and Whole-Genome Analysis

This protocol describes the methodology used to identify the molecular target of MMV019721 by selecting for drug-resistant parasites and identifying the genetic mutations responsible for resistance.[2]

Objective: To generate and characterize P. falciparum mutants resistant to MMV019721 to identify its molecular target.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2)

-

Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)

-

Human erythrocytes

-

MMV019721

-

96-well microplates

-

SYBR Green I dye

-

DNA extraction kit (e.g., DNeasy Blood and Tissue Kit, Qiagen)

-

Next-generation sequencing platform (e.g., Illumina HiSeq)

Procedure:

-

Drug Pressure Application:

-

Initiate cultures of P. falciparum at a starting parasitemia of ~0.5%.

-

Expose parasite cultures to a constant concentration of MMV019721 (typically 3-4 times the EC50 value).

-

Maintain the cultures under drug pressure, monitoring for parasite recrudescence by regular microscopic examination of Giemsa-stained blood smears.

-

Alternatively, use a pulsed-pressure approach where parasites are exposed to the compound for a defined period (e.g., 48 hours), followed by a period of growth in drug-free medium.

-

-

Cloning of Resistant Parasites:

-

Once resistant parasites emerge, clone them by limiting dilution to obtain a genetically homogenous population.

-

-

Genomic DNA Extraction:

-

Harvest the cloned resistant parasites and the parental (sensitive) strain.

-

Isolate genomic DNA using a commercial kit following the manufacturer's instructions.

-

-

Whole-Genome Sequencing:

-

Prepare sequencing libraries from the genomic DNA of both resistant and parental parasites.

-

Sequence the genomes using a next-generation sequencing platform to a sufficient depth of coverage (e.g., >30x).

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the P. falciparum 3D7 reference genome.

-

Identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are present in the resistant clones but absent in the parental strain.

-

Prioritize candidate genes that harbor non-synonymous mutations.

-

Validation of TDI-8304 Target Engagement: Proteasome Activity Assay

This protocol details the method to confirm that TDI-8304 directly inhibits the chymotrypsin-like activity of the P. falciparum 20S proteasome.[1]

Objective: To measure the inhibitory activity of TDI-8304 against the purified P. falciparum 20S (Pf20S) proteasome.

Materials:

-

Purified Pf20S and human constitutive 20S (c-20S) and immunoproteasome 20S (i-20S)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

TDI-8304

-

Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Assay Preparation:

-

Prepare a serial dilution of TDI-8304 in the assay buffer.

-

Dilute the purified proteasomes (Pf20S, c-20S, i-20S) to the desired concentration in the assay buffer.

-

-

Inhibition Reaction:

-

In the wells of a 96-well plate, add the diluted proteasome.

-

Add the different concentrations of TDI-8304 or vehicle control (e.g., DMSO) to the wells.

-

Incubate the proteasome and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for binding.

-

-

Substrate Addition and Measurement:

-

Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the proteasome.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemogenomics identifies acetyl-coenzyme A synthetase as a target for malaria treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMV019721|CAS 848174-54-9|DC Chemicals [dcchemicals.com]

In Vitro Efficacy of Novel Pyrimidinyl Peptidomimetics as Antimalarial Agents: A Technical Overview

The emergence and spread of multidrug-resistant strains of Plasmodium falciparum necessitate the discovery and development of new antimalarial agents with novel mechanisms of action.[1][2] Pyrimidinyl peptidomimetics represent a promising class of compounds that have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant malaria parasites.[1][3][4] This technical guide provides a comprehensive overview of the preliminary in vitro activity of these agents, detailing the experimental protocols used for their evaluation and presenting the key findings in a structured format for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Activity and Cytotoxicity

The in vitro antimalarial potency of a series of novel pyrimidinyl peptidomimetic compounds was evaluated against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) strains of P. falciparum.[1][4] The results, summarized as the 50% inhibitory concentration (IC50), indicate that these compounds exhibit potent growth inhibitory activity, with efficacy comparable to that of chloroquine against the sensitive strain.[1][4] Furthermore, the cytotoxicity of these compounds was assessed against mammalian cell lines to determine their selectivity for the parasite.[1]

Table 1: In Vitro Antimalarial Activity of Pyrimidinyl Peptidomimetics against P. falciparum

| Compound | IC50 (ng/mL) vs. D-6 (Chloroquine-Sensitive) | IC50 (ng/mL) vs. W-2 (Chloroquine-Resistant) |

| 1-6 (General Class) | 10 - 30 | 10 - 30 |

| Compound 6 | 6 - 8 | Not Specified |

| Chloroquine | 6 - 8 (vs. D-6) | Not Applicable |

Data sourced from Li et al., 2002.[1][3][4]

Table 2: In Vitro Cytotoxicity of Pyrimidinyl Peptidomimetics against Mammalian Cells

| Compound Class | Cell Lines | IC50 (µg/mL) |

| Pyrimidinyl Peptidomimetics | Neuronal and Macrophage Cells | 1 - 16 |

| Pyrimidinyl Peptidomimetics | Colon Cell Line | Less Toxicity Observed |

Data sourced from Li et al., 2002.[1][3][4]

Mandatory Visualization

Caption: Workflow for in vitro screening of antimalarial compounds.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following protocols outline the standard procedures for antimalarial drug screening.

Plasmodium falciparum Culture Maintenance

Continuous in vitro cultures of P. falciparum are essential for drug susceptibility testing.[5]

-

Strains: Chloroquine-sensitive (e.g., 3D7, D6) and chloroquine-resistant (e.g., Dd2, W2, K1) strains of P. falciparum are commonly used.[6][7]

-

Culture Medium: The parasites are maintained in RPMI-1640 medium supplemented with 25 mM HEPES, 0.5% Albumax I, 1X hypoxanthine, and 20 µg/mL gentamicin.[6][8] The pH is adjusted to 7.4.[8]

-

Erythrocytes: Human O+ red blood cells are used at a 3% to 5% hematocrit.[6][9]

-

Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[5][8][9]

-

Maintenance: The culture medium is changed daily.[5][6] Parasitemia is monitored by preparing thin blood smears, staining with 10% Giemsa solution, and examining under a microscope.[6][9] Cultures are sub-cultured to maintain parasitemia between 0.5% and 5%.[7] For drug assays, cultures are often synchronized to the ring stage using 5% D-sorbitol treatment.[8]

In Vitro Antimalarial Activity Assay (SYBR Green I-Based)

The SYBR Green I-based fluorescence assay is a widely used, simple, and cost-effective method for determining parasite growth inhibition.[10][11][12]

-

Preparation of Drug Plates: Test compounds are serially diluted in culture medium and added to 96-well microplates.[7]

-

Assay Procedure:

-

A synchronized ring-stage parasite culture with 1.5% parasitemia and 4% hematocrit is prepared.[13]

-

The parasite suspension is added to the pre-dosed 96-well plates.[13]

-

Plates are incubated for 72 hours under the standard culture conditions described above.[10]

-

Following incubation, 100 µL of SYBR Green I lysis buffer is added to each well in the dark.[12] The lysis buffer typically contains Tris buffer, EDTA, saponin, and Triton X-100.[12]

-

Plates are incubated at room temperature in the dark for 24 hours.[12]

-

The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration using appropriate analysis software.[12]

In Vitro Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxicity of the compounds against mammalian cells, providing an indication of the compound's selectivity.[14][15]

-

Cell Lines: A variety of mammalian cell lines can be used, such as human hepatocyte cells (HepG2) or human lymphocyte cells (CRL-8155).[14]

-

Assay Procedure (AlamarBlue/Resazurin-based):

-

Cells are seeded in 96-well plates and incubated at 37°C for 18-24 hours to allow for adherence.[14][15]

-

The test compound is added to the wells in serial dilutions.[14]

-

The plates are incubated for an additional 48 to 72 hours.[14]

-

A resazurin-based cell viability reagent (e.g., AlamarBlue™) is added to each well.[14]

-

After a further incubation period (typically 1-4 hours), fluorescence is measured on a microplate reader.[14]

-

-

Data Analysis: The fluorescence signal correlates with cellular metabolic activity. The 50% cytotoxic concentration (CC50) is determined by comparing the fluorescence in wells with the test compound to control wells without the compound.[14] The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity for the malaria parasite.

References

- 1. Synthesis and in vitro studies of novel pyrimidinyl peptidomimetics as potential antimalarial therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iddo.org [iddo.org]

- 6. Plasmodium falciparum continuous culture and maintenance [bio-protocol.org]

- 7. mmv.org [mmv.org]

- 8. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 12. iddo.org [iddo.org]

- 13. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]

- 14. Mammalian cytotoxicity assay [bio-protocol.org]

- 15. scielo.br [scielo.br]

Antimalarial Agent 23: A Technical Guide to the Patent Landscape and Prior Art

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 23 is a potent benzimidazole-based compound that has demonstrated significant activity against multiple life cycle stages of the Plasmodium falciparum parasite. This technical guide provides a comprehensive overview of the known scientific data, patent landscape, and prior art related to this and structurally similar antimalarial agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to advance novel antimalarial therapies. While "this compound" is a product identifier from commercial suppliers, the data presented in this guide is based on extensive research into a series of potent antimalarial benzimidazoles, believed to be structurally and functionally analogous, primarily from the research group of Professor Lyn-Marie Birkholtz at the University of Pretoria. This work has been instrumental in elucidating the therapeutic potential of this class of compounds.

Core Compound Profile: this compound

This compound is characterized as a benzimidazole derivative with potent in vitro activity against both chloroquine-sensitive (PfNF54) and chloroquine-resistant (PfK1) strains of P. falciparum.[1][2] Its primary mechanism of action is believed to be the inhibition of β-hematin formation, a critical process for the parasite's survival.[1][2]

Quantitative Biological Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and closely related benzimidazole analogues against P. falciparum strains.

| Compound | PfNF54 IC50 (µM) | PfK1 IC50 (µM) | Primary Reference |

| This compound | 0.08 | 0.10 | [1][2] |

Data presented is a compilation from commercial sources and is consistent with published research on analogous compounds.

Patent Landscape and Prior Art

The patent landscape for specific benzimidazole derivatives with potent, sub-micromolar antimalarial activity is an evolving field. While broad patents exist for the use of benzimidazole derivatives in treating parasitic diseases, the novelty of recently synthesized compounds often lies in their specific substitution patterns that confer high efficacy and favorable pharmacological properties.

Key inventive steps in this area often revolve around modifications to the benzimidazole core that enhance one or more of the following:

-

Potency against drug-resistant parasite strains: Overcoming resistance to existing therapies like chloroquine is a major focus.

-

Multi-stage activity: Targeting not only the asexual blood stages responsible for clinical symptoms but also the sexual stages (gametocytes) to block transmission.

-

Improved safety profile: Reducing off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.

-

Favorable pharmacokinetic properties: Enhancing oral bioavailability and metabolic stability to ensure effective in vivo concentrations.

A search of patent databases for inventions originating from the University of Pretoria in the field of antimalarial benzimidazoles reveals a focus on novel chemical entities with the potential to both treat and prevent the spread of malaria.[3][4][5] Researchers associated with this institution, such as Professor Lyn-Marie Birkholtz, are key inventors in this space.[3][4][5][6] While a specific patent explicitly claiming the structure of "this compound" has not been identified, the prior art strongly suggests that this compound falls within the scope of recent patent applications from this and other research groups focused on structurally related benzimidazoles.

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for this class of benzimidazoles is the disruption of the parasite's heme detoxification pathway. During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin in its digestive vacuole to obtain essential amino acids. This process releases toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin (also known as the malaria pigment). This detoxification process is essential for the parasite's survival.

This compound and its analogues are potent inhibitors of β-hematin formation, the synthetic equivalent of hemozoin. By inhibiting this process, the compounds lead to an accumulation of toxic free heme within the parasite, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death.

Figure 1: Mechanism of action of this compound via inhibition of hemozoin formation.

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is a standard method for assessing the in vitro efficacy of compounds against P. falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 or K1 strain)

-

Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with AlbuMAX II or human serum.

-

Human erythrocytes (O+).

-

96-well black, clear-bottom microplates.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO).

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

-

Fluorescence microplate reader.

Procedure:

-

Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.

-

Serially dilute the test compound in complete medium in a separate 96-well plate.

-

Transfer 100 µL of the diluted compounds to the assay plate.

-

Add 100 µL of the parasite culture to each well.

-

Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Figure 2: Workflow for the in vitro antimalarial activity assay.

β-Hematin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin from heme.

Materials:

-

Hemin chloride.

-

Dimethyl sulfoxide (DMSO).

-

Acetate buffer (e.g., 0.5 M, pH 4.8).

-

96-well microplate.

-

Test compound stock solution.

-

Sodium hydroxide (NaOH, e.g., 0.1 M).

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of hemin in DMSO.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the hemin solution to each well.

-

Initiate the polymerization by adding the acetate buffer.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Centrifuge the plate to pellet the β-hematin.

-

Remove the supernatant containing unreacted heme.

-

Dissolve the β-hematin pellet in NaOH.

-

Measure the absorbance of the dissolved β-hematin at ~405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition relative to a no-drug control.

In Vivo Efficacy in a Plasmodium berghei Mouse Model

This protocol provides a standard method for evaluating the in vivo efficacy of an antimalarial compound in a murine model.

Materials:

-

Plasmodium berghei (e.g., ANKA strain).

-

Female Swiss albino or other suitable mouse strain.

-

Infected donor mouse.

-

Test compound formulation for oral or intraperitoneal administration.

-

Vehicle control.

-

Giemsa stain.

-

Microscope.

Procedure (4-Day Suppressive Test):

-

Infect mice by intraperitoneal injection of 1x10^5 P. berghei-infected erythrocytes from a donor mouse.

-

Two hours post-infection, administer the first dose of the test compound or vehicle control to groups of mice (n=3-5 per group).

-

Administer subsequent doses daily for the next three days (total of 4 days of treatment).

-

On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

-

Calculate the average percentage of parasite suppression for each treatment group compared to the vehicle control group.

Conclusion

This compound and related benzimidazole analogues represent a promising class of compounds in the fight against malaria. Their potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, coupled with their mechanism of action targeting the essential heme detoxification pathway, makes them attractive candidates for further development. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising research and accelerate the discovery of new and effective antimalarial therapies. Further investigation into the patent landscape will be crucial as specific lead candidates progress through the drug development pipeline.

References

Novel Scaffolds for Antimalarial Drug Design: A Technical Guide to the Core of Innovation

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. This technical guide delves into the core of modern antimalarial drug discovery, focusing on innovative chemical scaffolds that have shown significant promise in preclinical and clinical development. Moving beyond the limitations of traditional quinoline and artemisinin-based therapies, this document provides an in-depth look at the next generation of antimalarials, their molecular targets, and the experimental frameworks used to evaluate their efficacy and safety. Here, we explore a selection of these pioneering scaffolds, offering a comprehensive resource for researchers dedicated to combating this global health challenge.

Novel Antimalarial Scaffolds and Their Mechanisms of Action

Recent drug discovery efforts have identified several novel chemical scaffolds with potent antiplasmodial activity and unique mechanisms of action. This section highlights four such scaffolds that are currently in various stages of development.

Aminopyridines: Targeting Phosphatidylinositol 4-Kinase (PI4K)

The 2-aminopyridine derivative MMV390048 represents a new class of antimalarials that target the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1] This enzyme plays a crucial role in the parasite's intracellular development and egress from infected erythrocytes.[2][3] By inhibiting PfPI4K, MMV390048 disrupts essential signaling pathways, leading to parasite death.[1][4]

Quinolone-carboxamides: Inhibiting Protein Synthesis via eEF2

DDD107498 , a 2,6-disubstituted quinoline-4-carboxamide, has a novel mechanism of action, inhibiting protein synthesis in the parasite by targeting the translation elongation factor 2 (eEF2).[5][6][7] This target is distinct from those of currently used antimalarials, making DDD107498 a promising candidate against drug-resistant parasite strains.[8]

Imidazolopiperazines: A Novel Class with a Complex Mode of Action

Ganaplacide (formerly KAF156) is a first-in-class imidazolopiperazine with potent activity against both P. falciparum and P. vivax.[9][10] While its precise mechanism of action is still under investigation, resistance to ganaplacide has been linked to mutations in the P. falciparum cyclic amine resistance locus (PfCARL) protein, as well as in an acetyl-CoA transporter and a UDP-galactose transporter.[9][10] Recent data also suggest an effect on the parasite's internal protein secretory pathway.[10]

Dihydroisoquinolones: Disrupting Sodium Homeostasis by Targeting PfATP4

SJ733 is a dihydroisoquinolone that acts by inhibiting the P. falciparum P-type ATPase4 (PfATP4), a sodium-ion pump on the parasite's plasma membrane.[11][12] This inhibition leads to a rapid influx of sodium ions, causing osmotic stress and ultimately, the death of the parasite.[13][14]

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro and in vivo efficacy of the selected novel antimalarial scaffolds, as well as their cytotoxicity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity

| Compound | Scaffold Class | Target | P. falciparum Strain | IC50 / EC50 (nM) | Reference(s) |

| MMV390048 | Aminopyridine | PfPI4K | NF54 | 28 | [1][15] |

| 3D7 | - | ||||

| Drug-resistant isolates | Low cross-resistance | [1] | |||

| DDD107498 | Quinolone-carboxamide | eEF2 | 3D7 | 1 | [5][6] |

| Drug-resistant strains | Equally active | [6] | |||

| Ganaplacide | Imidazolopiperazine | PfCARL (resistance) | P. falciparum | - | [9][10] |

| P. vivax | - | [9] | |||

| SJ733 | Dihydroisoquinolone | PfATP4 | 3D7 | - | [12][14] |

Table 2: In Vivo Efficacy in Mouse Models

| Compound | Mouse Model | Dosing Regimen | Efficacy | Reference(s) |

| MMV390048 | Humanized SCID | 4 daily doses | Dose-dependent parasite clearance | [1] |

| DDD107498 | P. berghei | Single dose | 90% reduction in parasitemia | [8] |

| SJ733 | NSG | 4 daily oral doses | ED90 of 1.9 mg/kg | [12][14] |

Table 3: In Vitro Cytotoxicity

| Compound | Cell Line | Assay | CC50 (µM) | Reference(s) |

| DDD107498 | HepG2 | - | >10 | [6] |

| MRC5 | - | >10 | [6] | |

| SJ733 | - | Extensive in vitro profiling | No significant liabilities | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel antimalarial compounds.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Human erythrocytes

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Test compounds dissolved in DMSO

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).

-

Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x) to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[16][17][18]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound against a human cell line, such as HepG2 (liver) or HEK293T (kidney).

Materials:

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

96-well clear microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[19][20][21]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: PfPI4K Signaling Pathway and Inhibition by MMV390048.

Caption: Inhibition of Protein Synthesis by DDD107498 via eEF2.

Experimental Workflows

Caption: General Workflow for Antimalarial Drug Screening.

Caption: Experimental Workflow for Antimalarial Target Identification.

References

- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy of the Antimalarial MMV390048 against Babesia Infection Reveals Phosphatidylinositol 4-Kinase as a Druggable Target for Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Ganaplacide - Wikipedia [en.wikipedia.org]

- 10. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 11. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. iddo.org [iddo.org]

- 17. researchgate.net [researchgate.net]

- 18. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

Early ADMET Profile of Antimalarial Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of new antimalarial agents are critical to combat the global health threat of malaria, a disease exacerbated by the emergence of drug-resistant parasite strains. A crucial phase in this endeavor is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early profiling helps to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the high attrition rates in later stages of drug development. This guide provides a comprehensive overview of the key in vitro and in vivo assays used to characterize the early ADMET properties of novel antimalarial candidates, using "Antimalarial Agent 23" as a representative placeholder for a hypothetical lead compound.

Physicochemical Properties

The foundational ADMET assessment begins with the determination of a compound's physicochemical properties, which significantly influence its biological behavior. These properties are predictive of a drug's solubility, permeability, and ultimately, its oral bioavailability.

| Property | Result | Significance |

| Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's rule of five, associated with better absorption. |

| LogP | 1-3 | Optimal lipophilicity for membrane permeability without compromising solubility. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with good intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (pH 7.4) | > 10 µM | Sufficient solubility in physiological fluids is necessary for absorption.[1] |

| pKa | Basic (e.g., 8.5) | Ionization state affects solubility and interaction with biological targets. Many antimalarials possess a basic center.[2] |

In Vitro ADMET Assays

A battery of in vitro assays provides the initial screen for a compound's ADMET characteristics, offering high-throughput and cost-effective methods to prioritize candidates.

Absorption and Permeability

Predicting the extent to which a compound can be absorbed from the gastrointestinal tract is a primary goal.

| Assay | Result | Experimental Protocol |

| Caco-2 Permeability | Papp (A→B): > 10 x 10⁻⁶ cm/s | Caco-2 cells are seeded on a semi-permeable membrane and allowed to differentiate into a monolayer mimicking the intestinal epithelium. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp). |

| MDCK Permeability | Papp: > 60 nm/s | Madin-Darby Canine Kidney (MDCK) cells are cultured on filter inserts to form a polarized monolayer. The test compound is added to the apical chamber, and its concentration in the basolateral chamber is quantified after a specific incubation period to assess its permeability.[2] |

Metabolic Stability

The metabolic stability of a compound determines its half-life and dosing regimen.

| Assay | Result | Experimental Protocol |

| Microsomal Stability (Human, Rat) | t½ > 30 min | The test compound is incubated with liver microsomes (from human or rat) and NADPH as a cofactor. Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance.[2] |

| Hepatocyte Stability | t½ > 30 min | The compound is incubated with cryopreserved primary hepatocytes. This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes. The rate of disappearance of the parent compound is measured over time.[3] |

Drug-Drug Interaction Potential

Early assessment of a compound's potential to cause drug-drug interactions is a regulatory requirement and crucial for safety.

| Assay | Result | Experimental Protocol |

| CYP450 Inhibition (e.g., 3A4, 2D6) | IC₅₀ > 10 µM | Recombinant human cytochrome P450 (CYP) enzymes are incubated with the test compound and a fluorescent probe substrate. The inhibition of the formation of the fluorescent metabolite is measured to determine the IC₅₀ value. This is a common screening method in early drug development.[4] |

Toxicity

In vitro cytotoxicity assays provide an early indication of a compound's potential for causing cellular damage.

| Assay | Result | Experimental Protocol |

| HepG2 Cytotoxicity | IC₅₀ > 50 µM | Human hepatoma (HepG2) cells are incubated with varying concentrations of the test compound for a specified period (e.g., 48 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay to determine the concentration that inhibits cell growth by 50% (IC₅₀). |

| HEK-293 Cytotoxicity | IC₅₀ > 50 µM | Human Embryonic Kidney 293 (HEK-293) cells are exposed to the test compound at various concentrations. Cell viability is measured to assess general cytotoxicity against a mammalian cell line.[1] |

In Vivo Pharmacokinetics

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models to understand the compound's behavior in a whole organism.

| Parameter | Result (Rodent Model) | Experimental Protocol |

| Oral Bioavailability (%F) | > 30% | The compound is administered intravenously (IV) and orally (PO) to separate groups of animals (e.g., mice or rats). Blood samples are collected at multiple time points, and the plasma concentration of the compound is determined by LC-MS/MS. The area under the curve (AUC) for both routes of administration is used to calculate the oral bioavailability. |

| Plasma Half-Life (t½) | 2-8 hours | Determined from the plasma concentration-time profile following IV administration. |

| Clearance (CL) | < 20 mL/min/kg | Calculated from the dose and AUC following IV administration. |

| Volume of Distribution (Vd) | > 1 L/kg | Calculated from the clearance and elimination rate constant. |

Experimental Workflows and Signaling Pathways

Visualizing the logical flow of experiments and the potential biological pathways involved is essential for a clear understanding of the drug development process.

Conclusion

The early ADMET profiling of antimalarial candidates is a multi-faceted process that integrates physicochemical characterization, a suite of in vitro assays, and in vivo pharmacokinetic studies. The data generated from these assessments are crucial for making informed decisions about which compounds to advance in the drug discovery pipeline. A thorough understanding of a compound's ADMET properties at an early stage significantly increases the probability of developing a safe and effective antimalarial drug. The methodologies and data presented here for the representative "this compound" serve as a foundational guide for researchers in this vital field.

References

- 1. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of the antimalarial MMV665831 and structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Review of 2-Arylvinylquinolines: Spotlight on Agent 24, a Potent Next-Generation Antimalarial Candidate

For the purpose of this technical guide, "Antimalarial Agent 23" will be addressed as Agent 24, a leading compound from a recent and comprehensive structure-activity relationship (SAR) study on 2-arylvinylquinolines. This class of compounds has demonstrated significant promise in overcoming drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite.

This document provides an in-depth review of the preclinical data and methodologies associated with the development of 6-chloro-2-arylvinylquinolines, with a specific focus on the highly potent "Agent 24". The information is tailored for researchers, scientists, and drug development professionals engaged in antimalarial research.

Background and Rationale

The emergence and spread of resistance to frontline artemisinin-based combination therapies (ACTs) necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The quinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with chloroquine being a prime example. However, widespread resistance has diminished its efficacy. Recent efforts have focused on re-engineering the quinoline core to create compounds that are effective against resistant parasite strains.

A recent medicinal chemistry campaign identified styrylquinoline UCF501 as a promising starting point.[1][2][3] This led to a comprehensive SAR study to optimize the 2-arylvinylquinoline chemotype, resulting in the discovery of Agent 24, which exhibits potent, low-nanomolar activity against chloroquine-resistant P. falciparum, excellent selectivity, and promising in vivo efficacy.[1][2][4]

Quantitative Antimalarial Activity

The antimalarial potency of the 2-arylvinylquinoline series was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Agent 24 demonstrated potent activity against the resistant strain with an excellent selectivity index.

| Compound | R¹ | R² | EC₅₀ (Dd2, nM) [a] | EC₅₀ (3D7, nM) [a] | Cytotoxicity (HepG2, μM) [b] | Selectivity Index (SI) [c] |

| Agent 24 | Cl | 2,4-diF | 10.9 ± 1.9 | 10.1 ± 1.1 | >20.0 | >1835 |

| UCF501 (Lead) | H | 4-NO₂ | 67.0 ± 8.0 | 119.0 ± 3.0 | 12.9 | 192 |

| Chloroquine | - | - | 155.0 ± 15.0 | 11.0 ± 2.0 | >100 | >645 |

| Agent 29 | Cl | 4-F | 4.8 ± 2.0 | 4.1 ± 0.5 | >20.0 | >4167 |

| Agent 31 | Cl | 4-CF₃ | 5.9 ± 1.4 | 5.1 ± 0.8 | >20.0 | >3390 |

| Data sourced from "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines".[1][2][3] |

[a] EC₅₀: Half-maximal effective concentration against P. falciparum strains. Values are mean ± standard deviation. [b] Cytotoxicity against human hepatoma HepG2 cells. [c] SI = (EC₅₀ in HepG2) / (EC₅₀ in Dd2).

In Vivo Efficacy

The in vivo antimalarial activity of Agent 24 was assessed using the Peters' 4-day suppressive test in a murine model infected with Plasmodium berghei. The monophosphate salt of Agent 24 demonstrated excellent efficacy without observable toxicity.

| Compound | Dose (mg/kg/day, oral) | % Parasitemia Suppression | Mean Survival (Days) |

| Vehicle Control | - | 0 | 9 |

| Agent 24 (salt) | 20 | 99 | >30 |

| Chloroquine | 20 | 99 | >30 |

| Data sourced from "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines".[1][2][4] |

Developmental Workflow and Logic

The discovery of Agent 24 was the result of a systematic SAR investigation. The workflow involved iterative chemical synthesis and biological evaluation to identify key structural features that enhance antimalarial potency and drug-like properties.

Caption: Structure-Activity Relationship (SAR) workflow for the optimization of 2-arylvinylquinolines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of Agent 24 and its analogues.

In Vitro Antiplasmodial Activity Assay

The efficacy of the compounds against P. falciparum was determined using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum strains (Dd2 and 3D7) were maintained in continuous culture with human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Preparation: Compounds were serially diluted in DMSO and added to a 96-well plate. Asynchronous parasite cultures with 2% parasitemia and 2% hematocrit were then added to each well.

-

Incubation: The plates were incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates were frozen at -80°C. Subsequently, they were thawed, and 100 μL of lysis buffer containing SYBR Green I was added to each well.

-

Data Acquisition: Plates were incubated in the dark for 1 hour, and fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Analysis: The fluorescence readings were used to determine the parasite survival percentage, and the EC₅₀ values were calculated by nonlinear regression analysis.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the human liver carcinoma cell line HepG2.

-

Cell Culture: HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates were incubated for 48 hours.

-

Cell Viability Measurement: Cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). The MTS reagent was added to each well, and the plates were incubated for 2 hours.

-

Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

-

Analysis: The EC₅₀ values were determined from the dose-response curves.

In Vivo Efficacy (Peters' 4-Day Suppressive Test)

The in vivo efficacy was evaluated in a murine model of malaria.

-

Animal Model: Female BALB/c mice were used for the study.

-

Infection: Mice were inoculated intraperitoneally with Plasmodium berghei (ANKA strain) infected red blood cells.

-

Drug Administration: The test compound (Agent 24 monophosphate salt) was administered orally once daily for four consecutive days, starting 2 hours after infection. A vehicle control group and a positive control group (chloroquine) were included.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.

-

Analysis: The percentage of parasitemia suppression was calculated relative to the vehicle-treated control group. The mean survival time for each group was also recorded.

Conclusion

The 2-arylvinylquinoline class, and specifically Agent 24, represents a significant advancement in the search for novel antimalarials. The compound's high potency against chloroquine-resistant P. falciparum, excellent selectivity, and demonstrated in vivo efficacy make it a strong candidate for further preclinical and clinical development. The detailed SAR has provided a clear roadmap for the design of next-generation analogues with potentially even greater therapeutic potential. This technical guide summarizes the critical data and methodologies that underpin the promise of this exciting new class of antimalarial agents.

References

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cell-Based Efficacy Testing of Antimalarial Agent 23

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents.[1][2] This document provides detailed application notes and protocols for the in vitro cell-based efficacy testing of "Antimalarial Agent 23," a representative potent antimalarial compound. The primary assay described is the SYBR Green I-based fluorescence assay, a widely used, robust, and cost-effective method for determining the susceptibility of P. falciparum to antimalarial drugs.[3][4][5][6] This assay measures the proliferation of intraerythrocytic parasites by quantifying the parasite DNA, offering a reliable alternative to traditional radioisotope-based methods.[1][3][7]

Principle of the SYBR Green I Assay

The SYBR Green I assay leverages the DNA-binding dye SYBR Green I, which exhibits a significant increase in fluorescence upon binding to double-stranded DNA. In the context of an antimalarial assay, mature erythrocytes lack a nucleus and therefore do not contain DNA.[1][7] Consequently, the fluorescence signal in a culture of P. falciparum-infected red blood cells is directly proportional to the amount of parasite DNA, which in turn reflects the extent of parasite proliferation.[7] By exposing the parasite culture to serial dilutions of an antimalarial agent, one can determine the concentration at which the agent inhibits parasite growth by 50% (IC50), a key indicator of its potency.[4]

Data Presentation

The efficacy of this compound and standard reference drugs can be summarized in the following tables. The data presented here are representative and should be generated for each new compound and parasite strain.

Table 1: In Vitro Activity of this compound Against Drug-Sensitive and -Resistant P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM) ± SD | Selectivity Index (SI) |

| This compound | 3D7 (Chloroquine-Sensitive) | 5.2 ± 0.8 | >1000 |

| Dd2 (Chloroquine-Resistant) | 8.1 ± 1.2 | >1000 | |

| W2 (Chloroquine-Resistant) | 7.5 ± 1.1 | >1000 | |

| Chloroquine | 3D7 (Chloroquine-Sensitive) | 29.2 ± 2.7 | >500 |

| Dd2 (Chloroquine-Resistant) | 1207.5 ± 240.5 | <50 | |

| W2 (Chloroquine-Resistant) | >1000 | <10 | |

| Artemisinin | 3D7 (Chloroquine-Sensitive) | 2.5 ± 0.5 | >2000 |

| Dd2 (Chloroquine-Resistant) | 3.1 ± 0.6 | >2000 | |

| W2 (Chloroquine-Resistant) | 2.8 ± 0.4 | >2000 |

IC50 values are typically determined from dose-response curves after a 72-hour incubation period.[8] The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line (e.g., Vero, HepG2) to the antiparasitic IC50, indicating the compound's specificity for the parasite.[9]

Experimental Protocols

Continuous In Vitro Culture of Asexual Plasmodium falciparum

This protocol is fundamental for generating a sufficient quantity of parasites for drug sensitivity testing.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2, W2)

-

Human erythrocytes (type O+)

-

Complete Culture Medium (CCM): RPMI-1640 medium supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 50 µg/mL gentamycin, and 0.5% Albumax I.[6]

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

Incubator at 37°C

Procedure:

-

Thaw cryopreserved parasite stocks according to established procedures.[10]

-

Maintain parasite cultures in T25 or T75 culture flasks at a 5% hematocrit (the percentage of red blood cells in the total culture volume).

-

Incubate the flasks at 37°C in a modular chamber or incubator flushed with the gas mixture.[11]

-

Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

-

When the parasitemia (percentage of infected red blood cells) reaches 5-8%, sub-culture the parasites by diluting with fresh, uninfected erythrocytes and CCM to a parasitemia of 0.5-1%.[12]

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population for the assay.[13][14]

SYBR Green I-Based Drug Sensitivity Assay

This protocol details the steps for determining the IC50 value of this compound.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

This compound and reference drugs (e.g., Chloroquine, Artemisinin)

-

96-well black plates with clear bottoms

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

SYBR Green I dye (10,000x stock in DMSO)

Procedure:

-

Prepare serial dilutions of this compound and reference drugs in CCM in a separate 96-well plate.

-

In a 96-well black plate, add 50 µL of the parasite culture suspension (2% parasitemia, 2% hematocrit) to each well.

-

Transfer 50 µL of the drug dilutions to the corresponding wells of the plate containing the parasites. Include drug-free wells (positive control for growth) and wells with uninfected erythrocytes (negative control).

-

Incubate the plate for 72 hours at 37°C in the gassed chamber.[15]

-

After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.[16]

-

Seal the plate and incubate in the dark at room temperature for 1-2 hours.

-

Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]

Data Analysis

-

Subtract the background fluorescence of uninfected red blood cells from all readings.

-

Normalize the fluorescence data by expressing it as a percentage of the drug-free control.

-

Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow

Caption: Workflow for the SYBR Green I-based antimalarial efficacy assay.

Hypothetical Mechanism of Action of this compound

Assuming this compound targets the parasite's protein synthesis machinery, a common target for antimalarials.

References

- 1. Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy | Semantic Scholar [semanticscholar.org]

- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. malariaresearch.eu [malariaresearch.eu]

- 11. mmv.org [mmv.org]

- 12. iddo.org [iddo.org]

- 13. researchgate.net [researchgate.net]

- 14. vac4all.org [vac4all.org]

- 15. researchgate.net [researchgate.net]

- 16. iddo.org [iddo.org]

Application Notes and Protocols for High-Throughput Screening of Antimalarial Agent 23 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents. High-throughput screening (HTS) plays a pivotal role in identifying new chemical entities with potent antiplasmodial activity from large compound libraries. This document provides detailed application notes and protocols for a high-throughput screening cascade designed to identify and characterize analogs of a lead compound, designated here as "Antimalarial Agent 23," for their efficacy against the blood stages of P. falciparum.

The proposed screening workflow incorporates a primary HTS assay for initial hit identification, followed by secondary and confirmatory assays to validate activity, assess cytotoxicity, and determine the speed of action. This multi-parametric approach is crucial for prioritizing promising candidates for further lead optimization.

Screening Workflow Overview

The screening cascade for this compound analogs is designed as a multi-step process to efficiently identify and characterize promising compounds. The workflow begins with a primary screen of the analog library to identify initial "hits" with antiplasmodial activity. These hits then proceed to a secondary, mechanistically distinct assay to confirm their activity and eliminate false positives. Subsequently, a cytotoxicity assay is performed to assess the selectivity of the compounds for the parasite over mammalian cells. Finally, a speed-of-action assay helps to classify the confirmed hits as fast- or slow-acting, providing valuable information for their potential therapeutic application.

Caption: High-throughput screening cascade for the identification and characterization of this compound analogs.

Data Presentation

Table 1: In Vitro Antiplasmodial Activity of this compound Analogs

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) - 3D7 Strain | IC50 (nM) - Dd2 Strain |

| Agent 23 | 98.5 ± 1.2 | 50.2 ± 3.5 | 75.8 ± 5.1 |

| Analog 23a | 95.2 ± 2.5 | 25.1 ± 2.1 | 38.4 ± 3.2 |

| Analog 23b | 88.7 ± 4.1 | 112.6 ± 8.9 | 150.3 ± 12.7 |

| Analog 23c | 45.3 ± 6.8 | > 1000 | > 1000 |

| Chloroquine | 99.8 ± 0.5 | 20.5 ± 1.8 | 250.7 ± 20.1 |

| Artemisinin | 99.9 ± 0.3 | 5.2 ± 0.4 | 6.1 ± 0.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity and Selectivity Index of Confirmed Hits